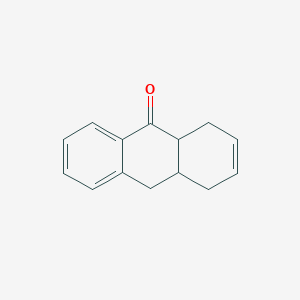

1,4a,9a,10-tetrahydroanthracen-9(4H)-one

Descripción

Overview of Anthracene (B1667546) Derivatives in Synthetic Chemistry

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, is a foundational structure in organic chemistry. numberanalytics.comnumberanalytics.com Its derivatives are the subject of extensive research due to their valuable photophysical, photochemical, and biological properties. nih.gov The extended π-system in anthracene derivatives makes them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors. nih.govrroij.com

The synthesis of anthracene derivatives is a key area of focus in organic chemistry. Common synthetic methods include:

Friedel–Crafts reactions nih.gov

Elbs reaction nih.gov

Diels-Alder reactions numberanalytics.comnumberanalytics.com

Metal-catalyzed cross-coupling reactions numberanalytics.com

Aromatic cyclodehydration nih.gov

These methods allow for the creation of a diverse library of substituted anthracenes, which are often used as building blocks for pharmaceuticals, such as anthracycline antibiotics used in cancer treatment, and advanced materials. numberanalytics.comnumberanalytics.com

| Application Area | Examples of Anthracene Derivatives |

| Organic Electronics | Substituted anthracenes for OLEDs and OFETs numberanalytics.comnih.gov |

| Pharmaceuticals | Anthracycline antibiotics (e.g., Doxorubicin) numberanalytics.comrroij.com |

| Material Science | Polymers, dyes, and pigments numberanalytics.comnih.gov |

| Chemosensors | Fluorophores for detecting various species rroij.com |

Significance of Partially Saturated Polycyclic Aromatic Hydrocarbons in Organic Synthesis

Partially saturated polycyclic aromatic hydrocarbons (PS-PAHs) are compounds in which one or more of the aromatic rings of a PAH are hydrogenated. This partial saturation breaks the continuous aromaticity of the parent molecule, leading to significant changes in its three-dimensional structure and electronic properties. While fully aromatic PAHs are typically planar, PS-PAHs adopt non-planar, three-dimensional conformations. wikipedia.org

This structural and electronic modulation is of great importance in organic synthesis and materials science. PS-PAHs serve as crucial intermediates in the synthesis of complex natural products and pharmaceuticals. The strategic hydrogenation of a PAH can activate specific sites for further functionalization, allowing chemists to build intricate molecular architectures. Furthermore, the non-planar structure of PS-PAHs can be exploited in materials science to disrupt crystal packing, thereby influencing solubility and thin-film morphology in organic electronic devices. rsc.orgresearchgate.net The reduced HOMO-LUMO gap in some extended π-backbone systems makes them efficient molecular materials for optoelectronic applications. rsc.org

Research Context of 1,4a,9a,10-Tetrahydroanthracen-9(4H)-one within Chemical Literature

The specific compound 1,4a,9a,10-tetrahydroanthracen-9(4H)-one belongs to the family of tetrahydroanthracenones. While direct research detailing the synthesis, reactivity, and applications of this exact isomer is not extensively documented in the available literature, its structural relatives are well-known. The research context for this compound is therefore best understood by examining its closely related isomers, particularly the dione (B5365651) derivative, 1,4,4a,9a-tetrahydroanthracene-9,10-dione.

This related dione is a known product of Diels-Alder reactions and serves as a precursor in further synthetic transformations. For instance, it can undergo catalytic hydrogenation to yield other saturated anthracene derivatives. google.com The study of these related tetrahydroanthracene (B13747835) systems provides a framework for understanding the potential reactivity and utility of 1,4a,9a,10-tetrahydroanthracen-9(4H)-one as a synthetic intermediate. The presence of a single ketone and a partially saturated framework suggests it could be a target in synthetic routes aiming for specific stereochemical and electronic properties.

Below is a comparison of the target compound with a more frequently cited isomer.

| Compound Name | Molecular Formula | Structure | Key Features |

| 1,4a,9a,10-Tetrahydroanthracen-9(4H)-one | C₁₄H₁₄O | One ketone group at position 9Three chiral centersPartially saturated A and B rings | |

| 1,4,4a,9a-Tetrahydroanthracene-9,10-dione | C₁₄H₁₂O₂ | Two ketone groups (dione)Two chiral centersKnown Diels-Alder adduct |

The interest in such partially saturated anthracene cores lies in their potential as building blocks for creating complex, three-dimensional molecules from simple, planar aromatic precursors.

Structure

3D Structure

Propiedades

IUPAC Name |

4,4a,9a,10-tetrahydro-1H-anthracen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-5,7,11,13H,6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTGBPZTDZWKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1,4a,9a,10 Tetrahydroanthracen 9 4h One Analogs

Reaction Pathway Elucidation

Studies on Oxidative Addition and C-H Activation

The C-H bonds at the 9- and 10-positions of 9,10-dihydroanthracene (B76342) (DHA) and its analogs are particularly reactive and susceptible to activation. This reactivity is a focal point of mechanistic studies, which have explored pathways including oxidative dehydrogenation, hydride abstraction, and metal-catalyzed oxidative addition.

Oxidative dehydrogenation of DHA to form anthracene (B1667546) is a well-documented process. Studies have shown this transformation can be achieved using various reagents. For instance, a combination of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and sodium nitrite (B80452) (NaNO₂) in the presence of molecular oxygen has demonstrated high efficiency and selectivity in converting DHA to anthracene. researchgate.net This reaction highlights the lability of the benzylic C-H bonds. Similarly, photo-oxygenation of DHA can produce anthraquinone (B42736) under mild, catalyst-free conditions, proceeding through the activation of these C-H bonds. researchgate.net

A more direct form of C-H activation occurs via hydride abstraction. Research conducted in aprotic molten salt media (SbCl₃-AlCl₃) revealed that DHA readily undergoes a formal hydride abstraction to form the stable anthracenium cation. osti.gov This process involves the transfer of a hydrogen from one DHA molecule to another, resulting in a disproportionation reaction that yields various hydroanthracene products alongside the aromatic cation. osti.gov This demonstrates that the cleavage of the C-H bond can be induced under strongly acidic and oxidative conditions.

The concept of oxidative addition is a fundamental mechanism in organometallic chemistry where a metal center inserts into a covalent bond, increasing its oxidation state. wikipedia.org While direct examples with 1,4a,9a,10-tetrahydroanthracen-9(4H)-one are specific, analogous systems provide insight. For example, a 9,10-diboraanthracene complex was shown to react with water via O-H oxidative addition across the boron atoms at the 9- and 10-positions, facilitating the evolution of H₂. rsc.org This illustrates the capacity of the dihydroanthracene framework to support oxidative addition-type mechanisms. For C-H bonds, activation often occurs when a transition metal complex coordinates to and cleaves the bond, a process common for both saturated and unsaturated compounds. mt.comyoutube.com The reactivity of the C-H bonds in DHA suggests its potential as a substrate in such catalytic cycles.

Radical Intermediates in Transformation Processes

The relatively weak C-H bonds in 9,10-dihydroanthracene (DHA) make it an effective participant in reactions involving radical intermediates. It can act as a hydrogen atom donor to trap reactive radical species, a property that has been utilized in mechanistic studies.

Experiments designed to probe reaction mechanisms have employed DHA as a radical scavenger. The donation of a hydrogen atom from the 9- or 10-position of DHA can quench a carbon-centered radical, forming a stable molecule and a resonance-stabilized 9-anthracenyl radical. researchgate.netresearchgate.net This process is useful for confirming the presence of radical intermediates in a given chemical transformation.

The role of DHA in hydrogen shuttling reactions also points to a radical-mediated pathway. In mixtures with other organic compounds, DHA can facilitate hydrogen transfer, a process understood to involve radical species. datapdf.com Furthermore, the broader chemistry of polycyclic aromatic hydrocarbons involves radical-radical reactions for ring expansion and isomerization, such as the formation of phenanthrene (B1679779) and anthracene from fluorenyl and methyl radicals, underscoring the importance of radical pathways in the transformation of these systems. nih.gov The general utility of radical reactions in modern organic synthesis has grown, as they allow for the formation of complex molecules with high chemoselectivity. nih.gov The predictable reactivity of the C-H bonds in the saturated central ring of DHA makes it a valuable substrate in this context.

Stereochemical Outcomes and Regioselectivity

The synthesis of saturated anthracene systems like 1,4a,9a,10-tetrahydroanthracen-9(4H)-one is often achieved through Diels-Alder cycloaddition reactions, where anthracene or its derivatives act as the diene. The stereochemistry and regioselectivity of these reactions are governed by a combination of thermodynamic, kinetic, and steric factors.

The Diels-Alder reaction is inherently stereospecific. The stereochemistry of the substituents on the dienophile is precisely retained in the final cyclohexene (B86901) product. masterorganicchemistry.com For example, a cis-dienophile will result in cis substituents on the newly formed ring, and a trans-dienophile will yield trans substituents.

Regioselectivity in the Diels-Alder reaction of anthracenes is predominantly directed to the central ring (9,10-positions) rather than the terminal rings (1,4-positions). This preference is driven by thermodynamics; the 9,10-adduct retains two fully aromatic benzene (B151609) rings, preserving a significant amount of aromatic stabilization energy. stackexchange.comnih.gov Reaction at a terminal ring would leave a less stable naphthalene-like system. stackexchange.com

When a 9-substituted anthracene reacts with an unsymmetrical dienophile, two different regioisomers, commonly referred to as ortho and meta, can be formed. The outcome is highly dependent on the electronic and steric nature of the substituents on both the diene and the dienophile. In many cases, the ortho adduct is the major product. orientjchem.orgacs.org However, this selectivity can be altered or even reversed. For instance, steric hindrance can play a decisive role; studies with bulky N-phenylmaleimides and substituted anthracenes have shown a shift toward otherwise unattainable 1,4-adducts, demonstrating that steric effects can override the typical electronic preference for 9,10-addition. rsc.org

The following table summarizes the observed regioselectivity in the Diels-Alder reaction between 9-bromoanthracene (B49045) and various dienophiles, highlighting the influence of the dienophile's substituent on the product ratio.

| Dienophile | Substituent (R) | Ortho:Meta Isomer Ratio |

|---|---|---|

| Acrylonitrile | -CN | 3.5 : 1 |

| Acrylic Acid | -COOH | 1.3 : 1 |

| 1-Cyano Vinyl Acetate | -OCOCH₃ (with -CN) | 1 : 4 |

Data sourced from research on microwave-assisted Diels-Alder cycloadditions.

Spectroscopic and Structural Characterization Methods in Research

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous evidence of atomic connectivity, bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters. This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. The resulting diffraction pattern is mathematically decoded to generate a detailed model of the molecular structure.

For 1,4a,9a,10-tetrahydroanthracen-9(4H)-one, which possesses chiral centers, single-crystal X-ray diffraction is indispensable for assigning the absolute stereochemistry (R/S configuration) of each stereocenter without ambiguity. This is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer. The crystallographic data not only confirms the successful synthesis of the desired stereoisomer but also provides precise information about its conformational preferences in the solid state. This includes the puckering of the saturated rings and the relative orientation of substituents, which can influence the molecule's biological activity and physical properties.

While specific crystallographic data for 1,4a,9a,10-tetrahydroanthracen-9(4H)-one is not publicly available in crystallographic databases, research on analogous tetrahydroanthracene (B13747835) derivatives demonstrates the power of this technique. For instance, the crystal structure of a related dimethyl (4aR,9aS)-4-oxo-1,4,4a,9,9a,10-hexahydroanthracene-1,2-dicarboxylate was determined to be monoclinic with the space group P21. phenomenex.com Such studies provide a framework for the expected structural features of the title compound.

Table 1: Representative X-ray Crystallographic Data for a Tetrahydroanthracene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 7.1640(1) |

| b (Å) | 10.8451(1) |

| c (Å) | 10.6270(1) |

| β (°) | 103.8053(14) |

| Volume (ų) | 801.81(2) |

Note: This data is for a structurally related compound and serves as an illustrative example. phenomenex.com

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity

While X-ray crystallography provides a detailed snapshot of a molecule in its crystalline form, chromatographic techniques are essential for assessing the purity of a bulk sample, particularly its stereoisomeric composition.

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and, thus, their separation.

The determination of the enantiomeric purity of 1,4a,9a,10-tetrahydroanthracen-9(4H)-one would involve the development of a specific chiral HPLC method. The choice of the CSP is critical and is often based on the functional groups present in the analyte. For a ketone like the title compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks.

In the context of asymmetric synthesis of complex molecules, chiral HPLC is used to monitor the effectiveness of the chiral catalyst or auxiliary. For example, in the asymmetric Diels-Alder reactions used to prepare enantiomerically pure tetracyclic frameworks, chiral HPLC is the primary tool for quantifying the success of the stereoselective transformation. nih.gov

Table 2: Illustrative Chiral HPLC Method Parameters for the Separation of Chiral Ketones

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based column) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | 25 °C |

| Expected Outcome | Two distinct peaks corresponding to the (R,R) and (S,S) enantiomers with different retention times |

Note: These are typical starting conditions and would require optimization for the specific compound.

The integration of the peak areas for the two enantiomers allows for the precise calculation of the enantiomeric excess, a critical parameter in pharmaceutical and materials science applications where the biological activity or material properties can be enantiomer-dependent.

Computational Chemistry and Theoretical Studies on 1,4a,9a,10 Tetrahydroanthracen 9 4h One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For a compound like 1,4a,9a,10-tetrahydroanthracen-9(4H)-one, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity.

Studies on related anthraquinone (B42736) derivatives using DFT, often with the B3LYP functional and a 6-31G* basis set, have provided insights into their planar structures and electronic properties. researchgate.net These calculations are crucial for understanding the influence of substituents on the anthraquinone core. For 1,4a,9a,10-tetrahydroanthracen-9(4H)-one, the partially saturated rings would lead to a non-planar geometry, which significantly influences its electronic properties.

DFT calculations would likely focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. In a study on various anthraquinone derivatives, a relationship was established between the computed LUMO energy and the reduction potential, which is a critical parameter for applications in areas like redox flow batteries. jcesr.org Similar calculations for 1,4a,9a,10-tetrahydroanthracen-9(4H)-one would be invaluable for predicting its electrochemical behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties This table is illustrative and based on typical values for similar organic molecules, as direct data for 1,4a,9a,10-tetrahydroanthracen-9(4H)-one is not available.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Molecular Modeling and Conformer Analysis

The three-dimensional structure of 1,4a,9a,10-tetrahydroanthracen-9(4H)-one is not rigid due to the presence of sp³-hybridized carbon atoms in the partially saturated rings. Molecular modeling techniques, including conformational analysis, are essential to identify the most stable three-dimensional arrangements (conformers) of the molecule.

The cyclohexene-like ring in the structure can adopt various conformations, such as a half-chair or a boat. Computational studies on analogous structures, like 1,4,11,12-tetrahydro-9,10-anthraquinone, have shown that the cyclohexene (B86901) ring typically adopts a half-chair conformation. researchgate.net A similar situation would be expected for 1,4a,9a,10-tetrahydroanthracen-9(4H)-one. The relative energies of these different conformers can be calculated to determine their population at a given temperature. This information is critical as the specific conformation can dictate the molecule's biological activity and its interaction with other molecules.

A thorough conformer analysis would involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The resulting potential energy surface would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively.

In Silico Prediction of Biological Activity (e.g., PASS System)

In silico methods are increasingly used to predict the biological activity of chemical compounds before they are synthesized and tested in the lab. One such tool is the Prediction of Activity Spectra for Substances (PASS) online system. nih.gov PASS analysis compares the structure of a query molecule to a large database of known biologically active substances to predict a wide range of potential biological effects. nih.gov The results are presented as a list of activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi).

While a PASS prediction for 1,4a,9a,10-tetrahydroanthracen-9(4H)-one is not available in the literature, we can hypothesize the likely outcomes based on the known activities of related anthraquinone and anthracene (B1667546) structures. Many compounds with this core scaffold exhibit anti-inflammatory, antioxidant, and potential anticancer activities. mdpi.com A PASS prediction would likely screen for hundreds of potential activities, providing valuable leads for future experimental investigation.

Table 2: Illustrative PASS Predictions for 1,4a,9a,10-Tetrahydroanthracen-9(4H)-one This table is a hypothetical representation of potential PASS predictions and does not reflect actual computational results.

| Predicted Biological Activity | Pa (Probable Active) | Pi (Probable Inactive) | Interpretation |

| Anti-inflammatory | 0.650 | 0.025 | Likely to exhibit anti-inflammatory properties. |

| Antioxidant | 0.580 | 0.040 | May act as an antioxidant. |

| Antineoplastic | 0.450 | 0.090 | Potential for anticancer activity warrants investigation. |

| Kinase Inhibitor | 0.390 | 0.110 | May inhibit certain kinase enzymes. |

Mechanistic Computational Analysis of Transformations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. 1,4a,9a,10-Tetrahydroanthracen-9(4H)-one is structurally a product of a Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. nih.gov DFT calculations can be employed to model the entire reaction pathway for the formation of this molecule from its constituent diene and dienophile.

Such an analysis would involve locating the transition state structure for the cycloaddition. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. nih.gov Furthermore, computational models can predict the stereoselectivity of the reaction, explaining why certain isomers are formed preferentially over others. nih.gov

Biological Activities and Mechanistic Pathways of Tetrahydroanthracenone Analogues in Preclinical Research

Anticancer Potential and Molecular Mechanisms

Preclinical studies have begun to unravel the significant anticancer potential of tetrahydroanthracenone analogues. These synthetic compounds have demonstrated cytotoxic activity against various human tumor cell lines, indicating a broad spectrum of potential applications in oncology. nih.gov The core structure of these molecules allows for diverse chemical substitutions, leading to the generation of derivatives with improved potency and, in some cases, selectivity for cancer cells over normal cells. josai.ac.jp The mechanisms underlying their anticancer effects are multifaceted, involving interactions with fundamental cellular processes that are often dysregulated in cancer.

Modulation of DNA Topoisomerase Activity

A primary mechanism through which many anticancer agents exert their effects is the inhibition of DNA topoisomerases. These essential enzymes are responsible for managing the topological state of DNA during critical cellular processes such as replication, transcription, and recombination. plos.orgnih.gov Tetrahydroanthracenone analogues, sharing structural similarities with known topoisomerase inhibitors like anthracyclines, are investigated for their ability to interfere with topoisomerase function. mdpi.comnih.gov

These analogues can act as "topoisomerase poisons," stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA. plos.org This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single- or double-strand breaks. nih.gov The persistence of these DNA breaks triggers a DNA damage response, which, if overwhelmed, can lead to the initiation of programmed cell death. Both topoisomerase I and topoisomerase II are potential targets for these compounds, and the specific isoform targeted can influence the compound's cytotoxic profile and potential side effects. plos.orgmdpi.com The development of analogues with selectivity for topoisomerase IIα, which is highly expressed in proliferating cancer cells, over the β-isoform is a key strategy to improve the therapeutic index. plos.org

Table 1: Inhibition of Topoisomerase II by Analogous Compounds

| Compound Class | Specific Analogue | Target Enzyme | Observed Effect |

|---|---|---|---|

| Anthracyclines | Doxorubicin | Topoisomerase II | Stabilization of DNA-enzyme complex, leading to double-strand breaks. mdpi.com |

| Epipodophyllotoxins | Etoposide | Topoisomerase II | Inhibition of DNA re-ligation, causing accumulation of DNA breaks. nih.gov |

| Xanthone (B1684191) Derivatives | Compound 7d | Topoisomerase II | Intercalation into DNA and inhibition of enzyme activity. researchgate.net |

| Xanthone Derivatives | Compound 8d | Topoisomerase II | Intercalation into DNA and inhibition of enzyme activity. researchgate.net |

DNA Intercalation Studies

DNA intercalation is another crucial mechanism by which polycyclic aromatic compounds can exert their cytotoxic effects. This process involves the insertion of a planar molecule between the base pairs of the DNA double helix. Intercalation can lead to a distortion of the DNA structure, interfering with the binding of DNA-processing enzymes and ultimately disrupting DNA replication and transcription. mdpi.com

The planar aromatic core of tetrahydroanthracenone analogues makes them prime candidates for DNA intercalation. Binding studies, often employing techniques such as UV-visible spectroscopy and viscosity measurements, are used to investigate the interaction between these compounds and DNA. The binding affinity, represented by the binding constant (Kb), provides a quantitative measure of the strength of this interaction. A higher binding constant suggests a more stable drug-DNA complex, which often correlates with greater cytotoxic activity. Molecular docking studies can further elucidate the specific binding modes and interactions at the atomic level, revealing preferences for certain DNA sequences (e.g., AT-rich or GC-rich regions). mdpi.com

Table 2: DNA Binding Constants of Analogous Compounds

| Compound Class | Specific Analogue | DNA Binding Constant (Kb) (M⁻¹) | Method |

|---|---|---|---|

| Flavonoid Analogue | Chalcone 6 | 5.0 × 10⁻³ | UV-visible Spectroscopy mdpi.com |

| Flavonoid Analogue | Arylidene flavanone (B1672756) 5 | 3.4 × 10⁻³ | UV-visible Spectroscopy mdpi.com |

| Flavonoid Analogue | Flavanone 4 (chloro-substituent) | 0.24 × 10⁻³ | UV-visible Spectroscopy mdpi.com |

| Flavonoid Analogue | Flavanone 3 (bromo-substituent) | 0.1 × 10⁻³ | UV-visible Spectroscopy mdpi.com |

Reactive Oxygen Species (ROS) Generation and Cellular Impact

Many chemotherapeutic agents induce cytotoxicity by increasing the intracellular levels of reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids. Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS-induced stress. nih.gov

Tetrahydroanthracenone analogues are being investigated for their capacity to generate ROS. The quinone moiety present in some of these structures can participate in redox cycling, a process that can lead to the production of superoxide radicals. nih.gov The resulting oxidative stress can disrupt cellular homeostasis and trigger cell death pathways. Quantitative analysis of ROS production, often measured using fluorescent probes like DCFH-DA, allows researchers to correlate the level of ROS generation with the observed cytotoxicity of the compounds. researchgate.net

Induction of Programmed Cell Death Pathways

The ultimate goal of many anticancer therapies is to induce programmed cell death in malignant cells. Apoptosis and necroptosis are two distinct forms of programmed cell death that can be triggered by chemotherapeutic agents.

Apoptosis is a highly regulated process characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. It is primarily executed by a family of cysteine proteases known as caspases. The activation of initiator caspases, such as caspase-9 (involved in the intrinsic pathway) and caspase-8 (involved in the extrinsic pathway), leads to a cascade of events that culminates in the activation of executioner caspases, like caspase-3. nih.govumass.edu

Tetrahydroanthracenone analogues have been shown to induce apoptosis in various cancer cell lines. josai.ac.jp The activation of caspase-3 and caspase-9 is a common hallmark of apoptosis induced by these compounds, indicating the involvement of the intrinsic, or mitochondrial, pathway. umass.eduresearchgate.net This pathway is often initiated by cellular stress, such as DNA damage or high levels of ROS, which leads to the release of cytochrome c from the mitochondria and the subsequent formation of the apoptosome, a protein complex that activates caspase-9. nih.gov

Table 3: Caspase Activation by Analogous Compounds in Cancer Cell Lines

| Compound Class | Specific Analogue | Cell Line | Activated Caspases | Observed Effect |

|---|---|---|---|---|

| Azulenequinone Derivative | researchgate.net | HL-60, HSC-2 | Caspase-3, -8, -9 | Induction of apoptosis via extrinsic and intrinsic pathways. core.ac.uk |

| Azulenequinone Derivative | researchgate.net | HL-60, HSC-2 | Caspase-3, -8, -9 | Induction of apoptosis via extrinsic and intrinsic pathways. core.ac.uk |

| Chalcone Derivative | H72 | MGC803 | Caspase-3, -9 | Down-regulation of pro-caspases and increase in cleaved caspases. researchgate.net |

| Cyclohexenone Derivative | 21 | HCT116 | Caspase-3, -7, -9 | Time-dependent increase in proteolytic fragments of caspases. nih.gov |

Necroptosis is a form of programmed necrosis that is independent of caspases and is often initiated when apoptosis is inhibited. It is a pro-inflammatory mode of cell death that is mediated by a signaling complex involving receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). nih.gov The phosphorylation of MLKL by RIPK3 is a critical step that leads to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis. researchgate.netresearchgate.net

While the direct induction of necroptosis by tetrahydroanthracenone analogues is an area of ongoing investigation, the structural similarities to other compounds that can modulate cell death pathways suggest this as a plausible mechanism. The disruption of ionic homeostasis, a consequence of membrane permeabilization during necroptosis, is a key event that contributes to cell death. Further research is needed to determine if tetrahydroanthracenone analogues can trigger MLKL phosphorylation and subsequent necroptotic cell death, particularly in apoptosis-resistant cancer cells. nih.gov

Inhibition of Protein-Protein Interactions (e.g., HIF-1α/HIF-1β)

The hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen environments, a condition prevalent in solid tumors. nih.gov HIF-1 is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). nih.gov The formation of the HIF-1α/HIF-1β complex is essential for its transcriptional activity, which upregulates genes involved in angiogenesis, cell proliferation, and metabolism, thereby promoting tumor progression. mdpi.comresearchgate.net Consequently, inhibiting the HIF-1α/HIF-1β protein-protein interaction (PPI) presents a promising strategy for anticancer therapeutics. nih.gov

Several natural and synthetic compounds have been identified as inhibitors of the HIF-1 pathway. mdpi.comresearchgate.net Their mechanisms of action are varied and can include:

Inhibiting HIF-1α synthesis: Some compounds interfere with the PI3K/AKT/mTOR signaling pathway, which regulates the translation of HIF-1α protein. mdpi.com

Promoting HIF-1α degradation: Under normal oxygen conditions, HIF-1α is targeted for proteasomal degradation. Certain molecules can enhance this process even in hypoxic conditions. nih.gov

Preventing nuclear translocation: The movement of HIF-1α into the nucleus is a prerequisite for its function. mdpi.com

Blocking HIF-1α/HIF-1β dimerization: Specific inhibitors can directly interfere with the binding of the α and β subunits. mdpi.com

Inhibiting DNA binding: Some agents prevent the active HIF-1 complex from binding to the Hypoxia Response Elements (HREs) on its target genes. nih.gov

While direct studies on 1,4a,9a,10-tetrahydroanthracen-9(4H)-one are limited in this context, research on analogous structures provides insight. For instance, Manassantin A and Manassantin B are known to be potent, hypoxia-specific inhibitors of HIF-1 activation by blocking the accumulation of nuclear HIF-1α protein. nih.govnih.gov Similarly, the natural product Moracin O and its analogue MO-460 have been shown to inhibit HIF-1α activity and translation, respectively. nih.gov These examples highlight that complex natural products, which can include tetrahydroanthracenone-like scaffolds, are a source of potential HIF-1 pathway inhibitors, making this an area of interest for future investigation of 1,4a,9a,10-tetrahydroanthracen-9(4H)-one analogues.

Antimicrobial Research Applications

Tetrahydroanthraquinones, the class of compounds to which 1,4a,9a,10-tetrahydroanthracen-9(4H)-one belongs, are recognized as important secondary metabolites, primarily from microorganisms, with a range of promising biological activities, including antimicrobial effects. nih.gov Research into modifying the chemical structure of existing medicines is a key route to developing new chemotherapeutic agents with broader activity spectra. nih.gov Analogues of various core structures are frequently synthesized and evaluated for their antimicrobial potential against a wide array of pathogens. nih.govmdpi.comresearchgate.net

Antifungal Activity Investigations

The rise of drug-resistant fungal infections necessitates the discovery of new antifungal agents. researchgate.net Tetrahydroanthracenone analogues and related compounds have been a subject of this research. Chalcone derivatives, which can be structurally related, have shown significant antifungal activity. nih.gov For example, a series of 2-arylidene-3,4-dihydronaphthalen-1(2H)-ones, which share a partial structural similarity to tetrahydroanthracenones, were synthesized and tested. nih.gov Several of these derivatives demonstrated potent activity against the dermatophyte Microsporum gypseum, with some compounds showing efficacy superior to the standard antifungal drug ketoconazole (B1673606). nih.gov Another study on carabrone (B157551) hydrazone derivatives found that these compounds exhibited considerable antifungal activities against plant pathogenic fungi like Botrytis cinerea and Colletotrichum lagenarium. mdpi.com These findings underscore the potential of developing new antifungal agents based on these chemical scaffolds.

| Compound Type | Fungal Species | Activity |

| Chalcone Derivatives | Microsporum gypseum | Superior to ketoconazole nih.gov |

| Chalcone Derivatives | Candida albicans, Aspergillus niger | No activity observed nih.gov |

| Carabrone Hydrazone Derivatives | Botrytis cinerea, Colletotrichum lagenarium | IC50 values from 1.27–27.33 μg/mL mdpi.com |

| Chalcone-tetrahydroquinoline Derivatives | Phytophthora capsici | EC50 of 5.2 μg/mL nih.gov |

Antibacterial Properties

The antibacterial potential of anthraquinone (B42736) and tetrahydroanthraquinone (B8792033) derivatives has been well-documented. nih.gov Their mechanism of action can involve inhibiting biofilm formation, disrupting the cell wall, and blocking the synthesis of nucleic acids and proteins. nih.gov The polarity of substituents on the anthraquinone ring is closely related to the compound's antibacterial efficacy. rsc.org

Studies on emodin, a naturally occurring anthraquinone, show broad-spectrum antibacterial activity against bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov A study on synthesized 1,3,5,7-tetrahydroxy-9,10-anthraquinone derivatives revealed moderate activity against B. subtilis, Escherichia coli, and Salmonella typhi. researchgate.net Furthermore, research into nitrofurazone (B1679002) analogues, which contain a hydrazide-hydrazone moiety, demonstrated a very high bactericidal effect towards Staphylococcus and Bacillus species, with minimum inhibitory concentrations (MIC) in some cases being significantly lower than reference antibiotics like ciprofloxacin. nih.gov

| Compound/Analogue | Bacteria Species | Potency (MIC) |

| Emodin | Bacillus subtilis, Staphylococcus aureus | Broad-spectrum activity nih.gov |

| 1,3,5,7-Tetrahydroxy-9,10-Anthraquinone Derivative | B. subtilis, E. coli, S. typhi | 37.5 µg/mL researchgate.net |

| Nitrofurazone Analogues | Staphylococcus spp., Bacillus spp. | 0.002–7.81 µg/mL nih.gov |

| Aminoguanidine Hydrazones | Gram-positive bacteria (incl. MRSA) | From 7.8 µM mdpi.com |

Antiviral Research Applications

The search for novel antiviral agents has also included the evaluation of tetrahydroanthracenone-related structures. Although specific data on 1,4a,9a,10-tetrahydroanthracen-9(4H)-one is scarce, studies on analogous compounds provide a basis for potential research. For example, the synthesis of antofine analogues with different substituent groups at the C-6 position resulted in compounds with significant antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov The study found that introducing hydrogen donor or electron-withdrawing groups at this position was favorable for antiviral activity. nih.gov Other research has focused on C-nucleoside analogues, which have shown a broad range of inhibitory activity against various RNA viruses, including Hepatitis C Virus (HCV) and SARS-CoV. nih.gov The antiviral potential of ferruginol (B158077) derivatives has also been explored against human coronavirus 229E, demonstrating that these natural product analogues can serve as broad-spectrum anticoronavirus agents. nih.gov

Anti-inflammatory and Antioxidant Properties

Natural products are a rich source of compounds with anti-inflammatory and antioxidant activities. nih.gov Anthraquinones substituted with alizarin, for instance, have been noted for significant antioxidant activity. rsc.org The potential for such activities is often screened in preclinical models. A study on tetra-substituted thiophenes, designed as analogues of an existing anti-inflammatory agent, showed that several of the novel compounds exhibited moderate to good anti-inflammatory activity in a carrageenin-induced rat paw edema model. nih.gov Another study developed nanoformulations to deliver natural agents like rutin (B1680289) and piperine, which are known for their antioxidant and anti-inflammatory effects. nih.gov These nanoformulations demonstrated enhanced therapeutic efficiency compared to the free agents, indicating that delivery methods can significantly boost the inherent properties of bioactive compounds. nih.gov These studies suggest that tetrahydroanthracenone analogues could be promising candidates for investigation into their anti-inflammatory and antioxidant potential.

Structure-Activity Relationship (SAR) Studies for Bioactive Tetrahydroanthraquinones

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. nih.gov For anthraquinone and tetrahydroanthraquinone derivatives, several key structural features have been linked to their bioactivities.

For Antimicrobial Activity:

Polarity of Substituents: The antibacterial effects of anthraquinone derivatives are closely tied to the polarity of their substituents; stronger polarity often correlates with more potent effects. nih.gov

Hydroxyl Groups: The presence and position of hydroxyl groups can be significant. For example, hydroxylation at the C-1 position has been found to significantly increase the cytotoxicity of some tetrahydroanthraquinones against tumor cells. frontiersin.org

Planar Structure: The rigid planar structure of the anthraquinone core can reduce water solubility, which may in turn reduce activity. Modifications that alter this planarity can impact biological effects. nih.gov

Specific Moieties: The introduction of certain chemical groups, such as a C=N double bond at the C-4 position in carabrone derivatives, was found to significantly increase antifungal activity. mdpi.com For antofine analogues, electron-withdrawing or hydrogen-donating groups at the C-6 position enhanced antiviral activity. nih.gov

A review of natural tetrahydroanthraquinones highlights that these compounds possess a range of pharmacological activities, and understanding their SAR is crucial for the structural optimization and development of novel drugs. frontiersin.orgnih.gov The diversity in the chemical structures of these compounds, including different ring structures and substituents, directly determines the differences in their physiological activities. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount to enabling the comprehensive study of 1,4a,9a,10-tetrahydroanthracen-9(4H)-one and its derivatives. Current synthetic strategies often rely on classical reactions which may have limitations in terms of yield, regioselectivity, and stereoselectivity. Future research will likely focus on overcoming these challenges.

Key areas for development include:

Advanced Catalytic Hydrogenation: While the catalytic hydrogenation of anthracene (B1667546) is a known process, achieving selective partial hydrogenation to yield the desired tetrahydroanthracenone isomer can be challenging. bohrium.commdpi.commdpi.comacs.org Future efforts could explore novel catalyst systems, including metal-free catalysts and bimetallic composites, to enhance the selectivity and efficiency of this transformation. mdpi.comacs.org The use of supercritical carbon dioxide as a solvent has shown promise in increasing conversion rates and selectivity in related hydrogenations. mdpi.com

Modern Annulation Strategies: The Robinson annulation is a powerful tool for the construction of six-membered rings and could be adapted for the synthesis of the tetrahydroanthracenone core. wikipedia.orgmasterorganicchemistry.comresearchgate.netlibretexts.orgyoutube.com Research into asymmetric Robinson annulation protocols could provide access to enantiomerically pure derivatives, which is crucial for evaluating their biological activity.

Diels-Alder Cycloadditions: The Diels-Alder reaction offers a convergent approach to the synthesis of the tricyclic framework. mnstate.edukhanacademy.orgyoutube.comyoutube.com Future work could involve the development of novel diene and dienophile partners to introduce diverse functionalities into the target molecule with high stereocontrol.

Photochemical and Electrochemical Methods: Exploring photochemical and electrochemical synthetic routes could offer milder and more sustainable alternatives to traditional thermal methods for constructing the polycyclic system. acs.org

These advancements will not only facilitate the synthesis of the parent compound but also enable the creation of a library of derivatives with varied substitution patterns for structure-activity relationship (SAR) studies.

Exploration of New Biological Targets and Therapeutic Applications

The structural similarity of 1,4a,9a,10-tetrahydroanthracen-9(4H)-one to known bioactive molecules, such as anthracyclines and other polycyclic natural products, suggests that it may possess interesting pharmacological properties. A significant future direction will be the systematic evaluation of this compound and its derivatives against a wide range of biological targets.

Potential therapeutic areas to explore include:

Anticancer Activity: Derivatives of related tetrahydrobenz[a]anthraquinones have demonstrated growth inhibition in various cancer cell lines. nih.gov Similarly, xanthone (B1684191) derivatives, which share some structural features, have shown anticancer activity through mechanisms like enzyme inhibition and apoptosis induction. pandawainstitute.commdpi.comnih.gov Future studies should investigate the cytotoxicity of tetrahydroanthracenone derivatives against a panel of cancer cell lines and explore their potential mechanisms of action, such as topoisomerase inhibition or interference with cell signaling pathways.

Enzyme Inhibition: The rigid, three-dimensional structure of the tetrahydroanthracenone scaffold makes it an attractive candidate for targeting the active sites of enzymes. worthington-biochem.comlibretexts.org Screening against various enzyme classes, such as kinases, proteases, and metabolic enzymes, could reveal novel inhibitory activities. nih.govnih.govnih.gov For instance, tetrahydroxyxanthones have been identified as competitive inhibitors of angiotensin-I-converting enzyme. nih.gov

Modulation of Protein-Protein Interactions: The complex topology of the molecule could be suitable for disrupting protein-protein interactions, which are implicated in numerous diseases.

A systematic biological evaluation will be crucial in identifying promising lead compounds for further therapeutic development.

Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling will play a pivotal role in accelerating the discovery and optimization of bioactive 1,4a,9a,10-tetrahydroanthracen-9(4H)-one derivatives. youtube.com Rational drug design strategies can guide synthetic efforts and provide insights into the molecular basis of their activity. nih.govnih.govresearchgate.net

Future computational research should focus on:

Molecular Docking and Virtual Screening: Docking studies can predict the binding modes of tetrahydroanthracenone derivatives to the active sites of known biological targets, helping to prioritize compounds for synthesis and biological testing. Virtual screening of large compound libraries can identify new potential targets for this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of tetrahydroanthracenone derivatives with their biological activities. nih.govmdpi.comresearchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the ligands and their biological targets, offering a deeper understanding of the binding mechanisms and the role of conformational changes.

The integration of these computational tools will enable a more targeted and efficient approach to the development of therapeutic agents based on the tetrahydroanthracenone scaffold.

Integration of Multidisciplinary Methodologies in Research

A comprehensive understanding and exploitation of the potential of 1,4a,9a,10-tetrahydroanthracen-9(4H)-one will require a collaborative, multidisciplinary approach that bridges chemistry, biology, and computational science.

Key aspects of this integrated approach include:

Chemical Biology: The use of functionalized tetrahydroanthracenone derivatives as chemical probes can help in the identification of their cellular targets and the elucidation of their mechanisms of action.

Structural Biology: Determining the X-ray crystal structures of tetrahydroanthracenone derivatives in complex with their biological targets will provide invaluable information for structure-based drug design.

Synthetic Biology: Advances in synthetic biology could potentially be harnessed to develop biosynthetic routes for the production of complex anthracene derivatives, offering a sustainable alternative to chemical synthesis.

By combining the expertise from these diverse fields, researchers can create a synergistic research program that will accelerate the translation of fundamental discoveries into tangible applications for 1,4a,9a,10-tetrahydroanthracen-9(4H)-one and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.